molecular formula C9H8F4O3 B14045251 1,3-Dimethoxy-4-fluoro-2-(trifluoromethoxy)benzene

1,3-Dimethoxy-4-fluoro-2-(trifluoromethoxy)benzene

Cat. No.: B14045251
M. Wt: 240.15 g/mol
InChI Key: AUWUMLZHFNRPQJ-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-4-fluoro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F4O3 It is characterized by the presence of methoxy, fluoro, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination/fluorination sequence, where trichloromethyl aryl ethers are produced without isolation and then converted in situ into the final trifluoromethyl aryl ethers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-4-fluoro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The presence of methoxy and fluoro groups makes the benzene ring susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-substituted benzene derivative.

Scientific Research Applications

1,3-Dimethoxy-4-fluoro-2-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-4-fluoro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the context of its use. For example, in medicinal chemistry, it may interact with specific enzymes to inhibit their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxy-4-fluorobenzene: Lacks the trifluoromethoxy group, making it less reactive in certain chemical reactions.

    1,3-Dimethoxy-2-(trifluoromethoxy)benzene: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.

Uniqueness

1,3-Dimethoxy-4-fluoro-2-(trifluoromethoxy)benzene is unique due to the combination of methoxy, fluoro, and trifluoromethoxy groups on the benzene ring. This unique combination imparts distinct chemical properties, making it valuable in various applications .

Properties

Molecular Formula

C9H8F4O3

Molecular Weight

240.15 g/mol

IUPAC Name

1-fluoro-2,4-dimethoxy-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8F4O3/c1-14-6-4-3-5(10)7(15-2)8(6)16-9(11,12)13/h3-4H,1-2H3

InChI Key

AUWUMLZHFNRPQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)OC)OC(F)(F)F

Origin of Product

United States

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